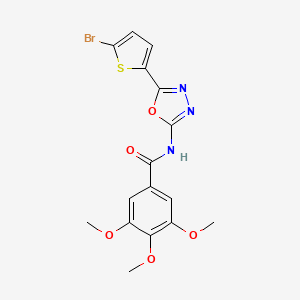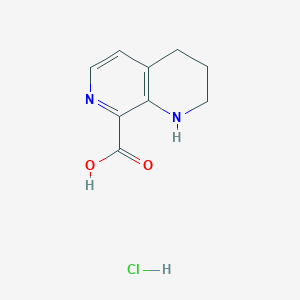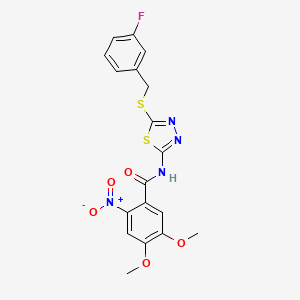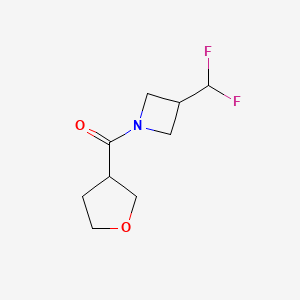
(3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone, also known as AZD-5069, is a small molecule drug candidate that has been developed for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. It is a highly selective antagonist of the C-C chemokine receptor type 2 (CCR2), which is involved in the recruitment of inflammatory cells to the lungs.
Mecanismo De Acción
(3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone is a highly selective antagonist of the CCR2 receptor, which is expressed on the surface of inflammatory cells such as monocytes, macrophages, and T cells. By blocking the CCR2 receptor, (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone inhibits the recruitment of these inflammatory cells to the lungs, thereby reducing inflammation and improving lung function.
Biochemical and Physiological Effects:
(3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone has been shown to have a number of biochemical and physiological effects in preclinical studies. These include reducing the number of inflammatory cells in the lungs, decreasing the levels of inflammatory cytokines, and improving lung function. (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone has also been shown to have a favorable safety profile in clinical trials, with no significant adverse events reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone is its high selectivity for the CCR2 receptor, which reduces the risk of off-target effects. Additionally, (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone has shown promising results in preclinical and clinical studies, making it a promising drug candidate for the treatment of respiratory diseases. However, one limitation of (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several potential future directions for the development of (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone. These include further optimization of the synthesis method to improve yields and purity, as well as the development of new formulations to improve the pharmacokinetic profile of the drug. Additionally, (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone could be evaluated in combination with other drugs for the treatment of respiratory diseases, such as corticosteroids or bronchodilators. Finally, further studies could be conducted to investigate the potential use of (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone in other inflammatory diseases, such as rheumatoid arthritis or multiple sclerosis.
Conclusion:
In conclusion, (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone is a promising drug candidate for the treatment of respiratory diseases such as COPD and asthma. Its high selectivity for the CCR2 receptor and favorable safety profile make it an attractive option for further development. Further studies are needed to optimize the synthesis method, improve the pharmacokinetic profile, and evaluate the potential use of (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone in combination with other drugs or for the treatment of other inflammatory diseases.
Métodos De Síntesis
The synthesis of (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone involves several steps, starting with the reaction of 3-(difluoromethyl)azetidine with 3-hydroxytetrahydrofuran in the presence of a base to form the intermediate (3-(difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanol. This intermediate is then oxidized using a suitable oxidizing agent to form the final product, (3-(difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone. The synthesis of (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
(3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone has been extensively studied in preclinical models of respiratory diseases, including animal models of COPD and asthma. In these studies, (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone has been shown to reduce inflammation in the lungs and improve lung function. (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone has also been evaluated in clinical trials for the treatment of COPD and asthma, where it has shown promising results in reducing exacerbations and improving lung function.
Propiedades
IUPAC Name |
[3-(difluoromethyl)azetidin-1-yl]-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NO2/c10-8(11)7-3-12(4-7)9(13)6-1-2-14-5-6/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOXNIPOWXAAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CC(C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

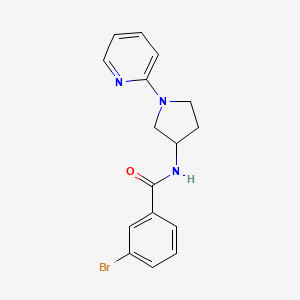
![N-[2-chloro-4-(acetamidomethyl)phenyl]prop-2-enamide](/img/structure/B3010304.png)
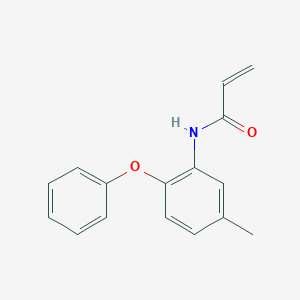
![5-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3010308.png)
![8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one](/img/structure/B3010311.png)
![2-((2-methoxyethyl)amino)-6-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B3010312.png)
![N-(4-methoxyphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3010314.png)
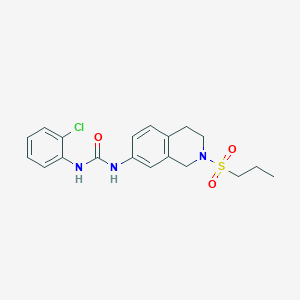
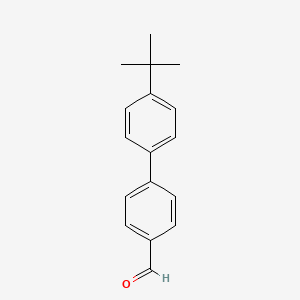
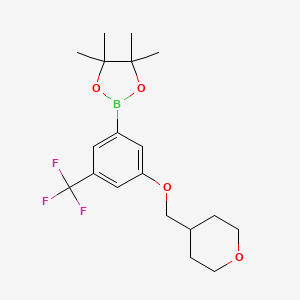
![2-(1H-pyrazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B3010319.png)
